5-bromo-3H-pyrazolo[3,4-b]pyridine 5-bromo-3H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 916257-29-9
VCID: VC2590671
InChI: InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1,3H,2H2
SMILES: C1C2=C(N=CC(=C2)Br)N=N1
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02 g/mol

5-bromo-3H-pyrazolo[3,4-b]pyridine

CAS No.: 916257-29-9

Cat. No.: VC2590671

Molecular Formula: C6H4BrN3

Molecular Weight: 198.02 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-3H-pyrazolo[3,4-b]pyridine - 916257-29-9

Specification

CAS No. 916257-29-9
Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
IUPAC Name 5-bromo-3H-pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1,3H,2H2
Standard InChI Key PMRGPNOVANIZJQ-UHFFFAOYSA-N
SMILES C1C2=C(N=CC(=C2)Br)N=N1
Canonical SMILES C1C2=C(N=CC(=C2)Br)N=N1

Introduction

Chemical Structure and Properties

5-Bromo-3H-pyrazolo[3,4-b]pyridine (CAS No.: 916257-29-9) is characterized by its molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol. The compound consists of a pyrazole ring fused to a pyridine ring, creating a bicyclic system with a bromine atom at the 5-position. This structural arrangement confers specific reactivity patterns that make it valuable in organic synthesis.

The compound's IUPAC name is 5-bromo-3H-pyrazolo[3,4-b]pyridine, indicating the position of bromine substitution and the specific fusion pattern of the pyrazole and pyridine rings. The presence of multiple nitrogen atoms in the heterocyclic framework, along with the bromine substituent, contributes to its distinctive chemical behavior and potential for interaction with biological targets.

Structural Comparison with Related Compounds

When examining the structural features of 5-bromo-3H-pyrazolo[3,4-b]pyridine, it is informative to compare it with related compounds such as 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. The key differences lie in the substitution patterns and the presence of additional functional groups:

  • 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS Number: 875781-18-3) features an additional iodine atom at the 3-position, giving it a molecular formula of C6H3BrIN3 and a higher molecular weight of 323.92 g/mol .

  • 5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS No.: 1086064-44-9) contains a carbonyl group at the 3-position, resulting in a molecular formula of C6H4BrN3O and a molecular weight of 214.02 g/mol.

These structural variations influence the compounds' reactivity profiles and potential biological activities, making each suitable for different applications in medicinal chemistry research.

Synthesis Methods

The synthesis of 5-bromo-3H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. Several synthetic approaches have been developed to obtain this valuable intermediate.

Applications in Medicinal Chemistry

5-Bromo-3H-pyrazolo[3,4-b]pyridine serves as a valuable scaffold in drug design due to its potential biological activity. The compound's structural features enable it to interact with specific biological targets through various binding mechanisms.

Biological Target Interactions

Derivatives of 5-bromo-3H-pyrazolo[3,4-b]pyridine can interact with specific biological targets such as protein kinases or receptors, modulating their activity through mechanisms including:

  • Hydrogen bonding interactions through the nitrogen atoms in the heterocyclic system

  • π-π stacking interactions with aromatic amino acid residues in protein binding sites

  • Halogen bonding involving the bromine substituent

These interaction capabilities make the compound and its derivatives potentially useful for developing inhibitors or modulators of various biological targets relevant to disease treatment.

Current Research and Future Directions

Recent Research Findings

Current research on 5-bromo-3H-pyrazolo[3,4-b]pyridine and related compounds focuses primarily on their utility as synthetic intermediates and their potential biological activities. Some derivatives have shown moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

The presence of the bromine atom at the 5-position enhances the compound's reactivity, making it particularly valuable for further chemical modifications through various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions can introduce diverse functional groups, expanding the chemical space and potentially enhancing biological activities of the resulting derivatives.

Future Research Opportunities

Further studies are needed to fully explore the therapeutic potential of 5-bromo-3H-pyrazolo[3,4-b]pyridine and its derivatives. Several promising research directions include:

  • Structure-Activity Relationship Studies: Systematic modifications of the 5-bromo-3H-pyrazolo[3,4-b]pyridine scaffold could help identify more potent and selective compounds for specific biological targets.

  • Advanced Synthetic Methodologies: Development of more efficient and environmentally friendly synthetic routes to 5-bromo-3H-pyrazolo[3,4-b]pyridine and its derivatives.

  • Target-Specific Drug Design: Utilizing computational methods to design 5-bromo-3H-pyrazolo[3,4-b]pyridine derivatives with optimized properties for specific disease targets.

  • Exploration of Biological Activities: Comprehensive screening of 5-bromo-3H-pyrazolo[3,4-b]pyridine derivatives against a wider range of biological targets to discover novel therapeutic applications.

  • Combination Chemistry Approaches: Incorporating 5-bromo-3H-pyrazolo[3,4-b]pyridine scaffolds into hybrid molecules to develop multi-target directed ligands for complex diseases.

Comparison of Related Pyrazolo[3,4-b]Pyridine Derivatives

The following table presents a comparison of 5-bromo-3H-pyrazolo[3,4-b]pyridine with structurally related compounds, highlighting their distinct features and potential applications:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPotential Applications
5-bromo-3H-pyrazolo[3,4-b]pyridine916257-29-9C6H4BrN3198.02Bromine at 5-positionDrug scaffold, synthetic intermediate for medicinal chemistry
5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine875781-18-3C6H3BrIN3323.92Bromine at 5-position, iodine at 3-positionEnhanced reactivity for cross-coupling reactions
5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one1086064-44-9C6H4BrN3O214.02Carbonyl group at 3-positionPotential GSK-3 and CDK inhibition

This comparative analysis demonstrates how subtle structural modifications to the core pyrazolo[3,4-b]pyridine scaffold can influence the chemical properties and potential biological activities of these compounds, making them versatile building blocks for medicinal chemistry research.

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